molecular formula C8H18S2 B1605323 3,8-Dithiadecane CAS No. 54576-32-8

3,8-Dithiadecane

Cat. No.: B1605323
CAS No.: 54576-32-8
M. Wt: 178.4 g/mol
InChI Key: VWVDTVNQHHSYBD-UHFFFAOYSA-N
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Description

3,8-Dithiadecane is a sulfur-containing organic compound with the molecular formula C8H18S2. It is characterized by the presence of two sulfur atoms in its structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,8-Dithiadecane can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with sodium sulfide in an aqueous or alcoholic solution. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with sodium bromide as a byproduct. The reaction can be represented as follows:

Br-(CH2)8-Br+Na2SS-(CH2)8-S+2NaBr\text{Br-(CH}_2\text{)}_8\text{-Br} + \text{Na}_2\text{S} \rightarrow \text{S-(CH}_2\text{)}_8\text{-S} + 2\text{NaBr} Br-(CH2​)8​-Br+Na2​S→S-(CH2​)8​-S+2NaBr

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dithiadecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or amines; reactions often conducted in polar solvents.

Major Products Formed:

Scientific Research Applications

3,8-Dithiadecane has found applications in multiple scientific domains:

Mechanism of Action

The mechanism by which 3,8-Dithiadecane exerts its effects is primarily related to its sulfur atoms. These atoms can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. In biological systems, the sulfur atoms may interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

  • 2,9-Dithiadecane
  • 4,7-Dithiadecane
  • 3,8-Dihydroxy-3,8-dimethyl-4,6-decadiyne

Comparison: 3,8-Dithiadecane is unique due to the specific positioning of its sulfur atoms, which imparts distinct chemical properties compared to its analogsThe presence of hydroxyl groups in 3,8-Dihydroxy-3,8-dimethyl-4,6-decadiyne further differentiates it from this compound, affecting its solubility and chemical behavior .

Properties

IUPAC Name

1,4-bis(ethylsulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVDTVNQHHSYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022293
Record name 3,8-Dithiadecane
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Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54576-32-8
Record name 3,8-Dithiadecane
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Record name Butane,4-bis(ethylthio)-
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Record name 3,8-Dithiadecane
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Record name 3,8-DITHIADECANE
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Record name 3,8-DITHIADECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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